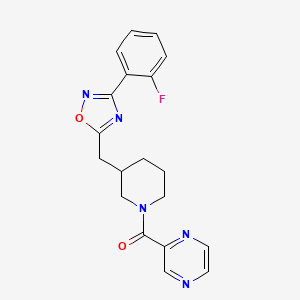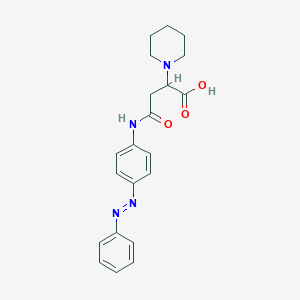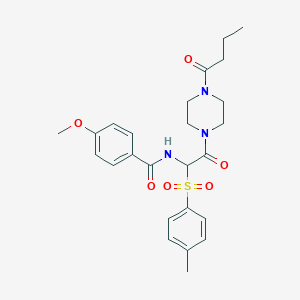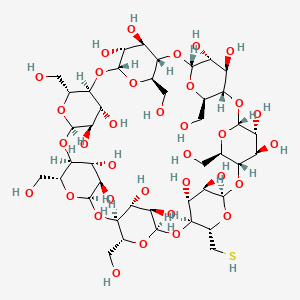
6-Mercapto-6-deoxy-|A-Cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative characterized by the presence of a thiol functional group. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various molecules.
作用機序
Target of Action
The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .
Mode of Action
6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .
Biochemical Pathways
It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .
Pharmacokinetics
It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .
Result of Action
The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .
Action Environment
The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .
生化学分析
Biochemical Properties
6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .
Cellular Effects
The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-6-deoxy-|A-Cyclodextrin typically involves the reaction of 6-deoxy-6-iodo-cyclodextrin with thiourea, followed by hydrolysis to introduce the thiol group. The reaction is carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain high-purity product .
化学反応の分析
Types of Reactions: 6-Mercapto-6-deoxy-|A-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
科学的研究の応用
6-Mercapto-6-deoxy-|A-Cyclodextrin has a wide range of applications in scientific research:
類似化合物との比較
Heptakis-(6-Mercapto-6-deoxy)-β-Cyclodextrin:
Octakis-(6-Mercapto-6-deoxy)-γ-Cyclodextrin: Similar structure but with a larger cavity, suitable for larger guest molecules.
Uniqueness: 6-Mercapto-6-deoxy-|A-Cyclodextrin is unique due to its single thiol group, which provides a balance between reactivity and stability. Its ability to form stable inclusion complexes and participate in various chemical reactions makes it a versatile compound in scientific research .
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFCFNGXZCYMC-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O34S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
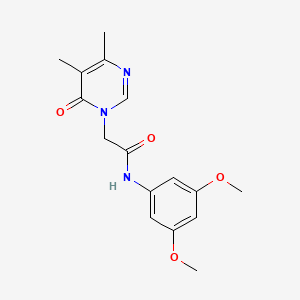
![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2976918.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)
![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)
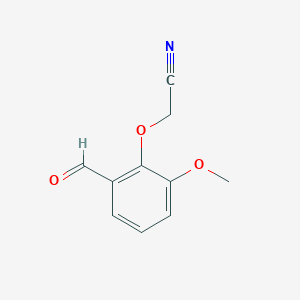
![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)
